BDP R6G azide

Description

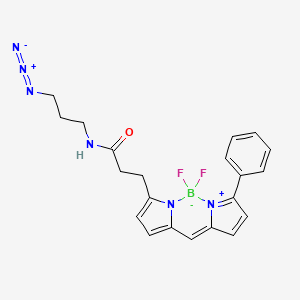

BDP R6G azide (CAS 2183473-23-4) is a high-performance fluorescent dye based on the borondipyrromethene (BDP) scaffold, engineered to match the excitation (530 nm) and emission (548 nm) wavelengths of rhodamine 6G (R6G) . Its molecular formula is C₂₁H₂₁BF₂N₆O, and it features an azide (-N₃) functional group, enabling conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (spAAC) click chemistry . Key properties include:

- High fluorescence quantum yield: 0.96, surpassing many traditional xanthene dyes .

- Superior photostability: Minimal photobleaching under prolonged illumination, critical for microscopy and time-lapse imaging .

- Solubility: Compatible with organic solvents like DMF, DMSO, and DCM, facilitating labeling of hydrophobic targets .

- Applications: Widely used in fluorescence polarization assays, two-photon imaging, and biomolecule tracking due to its bright signal and chemical versatility .

Properties

Molecular Formula |

C21H21BF2N6O |

|---|---|

Molecular Weight |

422.2 g/mol |

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |

InChI |

InChI=1S/C21H21BF2N6O/c23-22(24)29-17(10-12-21(31)26-13-4-14-27-28-25)7-8-18(29)15-19-9-11-20(30(19)22)16-5-2-1-3-6-16/h1-3,5-9,11,15H,4,10,12-14H2,(H,26,31) |

InChI Key |

PVLRRJLEAGIMJG-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F |

Origin of Product |

United States |

Preparation Methods

BDP R6G azide can be synthesized through a series of chemical reactions involving borondipyrromethene dyes. The azide functional group allows for easy conjugation with various biomolecules, small molecules, and polymers using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (spAAC) click chemistry reactions .

Chemical Reactions Analysis

BDP R6G azide primarily undergoes click chemistry reactions, specifically CuAAC and spAAC. These reactions involve the azide group reacting with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form stable triazole linkages . Common reagents used in these reactions include copper catalysts and various alkyne derivatives. The major products formed are triazole-linked conjugates, which are highly stable and useful for various applications.

Scientific Research Applications

BDP R6G azide is widely used in scientific research due to its excellent photostability and brightness. It is commonly employed in:

Microscopy: For labeling and imaging biological samples.

Fluorescence Polarization Assays: To study molecular interactions.

Two-Photon Experiments: For deep tissue imaging.

Click Chemistry Reactions: For conjugating with biomolecules, small molecules, and polymers.

Mechanism of Action

The mechanism of action of BDP R6G azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages with target molecules. This allows for the precise labeling and tracking of biomolecules in various biological and chemical systems. The azide group acts as a reactive site, enabling the compound to form covalent bonds with alkyne-containing molecules under mild conditions.

Comparison with Similar Compounds

Key Findings :

- This compound outperforms other BDP dyes in quantum yield (0.96 vs. ≤0.88) and matches R6G’s spectral profile, making it ideal for replacing R6G in high-sensitivity applications .

- BDP TMR azide’s longer fluorescence lifetime suits time-resolved polarization studies but lacks the brightness of R6G azide .

Functional Analogues (Other Azide-Containing Dyes)

| Compound | Excitation/Emission (nm) | Quantum Yield | Photostability | Key Applications | Advantages Over this compound | Limitations |

|---|---|---|---|---|---|---|

| R6G Azide (5-isomer) | 530/550 | ~0.90 | Moderate | SERS, single-molecule detection | Pure isomer improves labeling precision | Lower photostability and brightness |

| Sulfo-Cyanine3 Azide | 550/570 | ~0.20 | Low | Water-soluble labeling, live-cell imaging | Sulfonation enhances aqueous solubility | Poor quantum yield and photostability |

Key Findings :

- This compound’s quantum yield (0.96) is significantly higher than sulfo-Cyanine3 azide (0.20) and matches R6G azide’s spectral output while offering superior photostability .

- Traditional R6G azide, while effective in surface-enhanced Raman scattering (SERS), suffers from rapid photobleaching compared to this compound .

Alternative Conjugation Chemistries (e.g., DBCO)

| Compound | Excitation/Emission (nm) | Functional Group | Reaction Conditions | Key Applications | Advantages Over this compound | Limitations |

|---|---|---|---|---|---|---|

| BDP R6G DBCO | 530/548 | DBCO | Copper-free, rapid | Sensitive biological systems (e.g., live cells) | Avoids copper toxicity | Higher cost, limited commercial availability |

| BDP R6G Carboxylic Acid | 530/548 | COOH | EDC/NHS coupling | Protein labeling, pH-insensitive | Stable amide bonds | Requires activation for conjugation |

Key Findings :

- BDP R6G DBCO enables copper-free click chemistry, ideal for intracellular labeling but lacks the azide group’s versatility in pre-functionalized systems .

- BDP R6G carboxylic acid is preferred for covalent protein coupling but requires additional activation steps compared to azide-based click chemistry .

Biological Activity

BDP R6G azide is a specialized fluorescent compound from the borondipyrromethene family, notable for its high extinction coefficient and excellent quantum yield. This compound has garnered attention in biological research due to its unique properties that facilitate various imaging techniques and bioorthogonal reactions.

This compound exhibits strong fluorescence with an excitation wavelength of approximately 530 nm and an emission wavelength around 548 nm, similar to rhodamine 6G. This similarity allows it to be effectively utilized in fluorescence microscopy and other imaging techniques. The azide group in this compound enables participation in copper-free click chemistry, allowing for selective labeling of biomolecules without interfering with biological systems.

Key Features:

- Fluorescence Properties: High quantum yield and strong fluorescence.

- Bioorthogonal Reactions: Reacts with alkynes and dibenzocyclooctyne (DBCO) to form stable triazole linkages.

- Applications: Used in fluorescence microscopy, flow cytometry, and other biological assays.

Biological Applications

This compound's biological activity is primarily linked to its fluorescent properties, which enable the visualization of biomolecules. It has been employed in various applications, including:

- Cell Imaging: Facilitates the observation of cellular processes through fluorescence microscopy.

- Protein Labeling: Used for tagging proteins in biochemical assays to study interactions and functions.

- Metabolic Pathway Studies: Allows for the tracking of metabolic processes by selectively labeling oxidized biomolecules.

Research Findings and Case Studies

Numerous studies have demonstrated the utility of this compound in biological research. Below are some significant findings:

-

Fluorescent Labeling Efficiency:

- In a study involving live-cell imaging, this compound was shown to label proteins with high efficiency, allowing for real-time observation of cellular dynamics.

-

Bioorthogonal Chemistry:

- This compound successfully participated in bioorthogonal reactions under physiological conditions, demonstrating its potential for selective biomolecule labeling without disrupting cellular functions.

-

Comparison with Other Fluorophores:

- A comparative analysis highlighted this compound's advantages over traditional fluorophores like rhodamine 6G in terms of stability and specificity in click chemistry applications.

Data Table: Comparison of this compound with Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| BDP R6G amine | Contains amine group | Useful for copper-catalyzed click chemistry |

| BDP R6G alkyne | Contains alkyne group | Ideal for copper-catalyzed azide-alkyne cycloaddition |

| BDP R6G carboxylic acid | Contains carboxylic acid group | Used for conjugation with amines |

| Rhodamine 6G | Similar fluorophore | Broad application in biological imaging |

Q & A

Q. What are the key photophysical properties of BDP R6G azide that make it suitable for fluorescence-based assays compared to traditional dyes like R6G?

this compound exhibits high fluorescence quantum yield, excellent photostability, and spectral overlap with Rhodamine 6G (R6G), enabling compatibility with standard fluorescence microscopy setups. Its boron-dipyrromethene (BDP) core provides resistance to photobleaching, making it superior to R6G in prolonged imaging experiments. The azide functional group allows site-specific conjugation via click chemistry, enhancing versatility in biomolecular labeling. Researchers should validate excitation/emission maxima (~525 nm/~550 nm) using spectrophotometry to ensure alignment with experimental systems .

Q. What methodological steps are recommended for conjugating this compound to biomolecules via click chemistry, and how can reaction efficiency be optimized?

Conjugation typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (spAAC) reactions. Key steps include:

- Reagent Preparation: Ensure biomolecules (e.g., proteins, nucleic acids) are functionalized with alkyne groups.

- Reaction Conditions: For CuAAC, use 1–10 µM Cu(I) catalyst (e.g., TBTA) in PBS (pH 7.4) at 25–37°C for 1–4 hours. For spAAC, avoid copper by using dibenzocyclooctyne (DBCO)-modified targets.

- Purification: Remove unreacted dye via size-exclusion chromatography or dialysis. Efficiency can be quantified using fluorescence spectroscopy or HPLC to measure labeled vs. unlabeled biomolecule ratios .

Q. What storage conditions are critical for maintaining the stability and reactivity of this compound, and how do deviations impact experimental outcomes?

this compound must be stored at -20°C in anhydrous DMSO or DMF to prevent hydrolysis of the azide group. Prolonged exposure to light, moisture, or temperatures above 4°C can degrade the dye, leading to reduced conjugation efficiency or fluorescence quenching. Aliquotting the stock solution minimizes freeze-thaw cycles. Researchers should periodically validate dye integrity via UV-Vis spectroscopy (peak at ~500 nm) .

Advanced Research Questions

Q. How can researchers design experiments to mitigate photobleaching of this compound in long-term live-cell imaging studies?

Photobleaching can be minimized by:

- Optimizing Illumination: Use lower laser power or pulsed illumination to reduce cumulative light exposure.

- Environmental Control: Maintain imaging buffers with oxygen scavengers (e.g., Trolox) to reduce reactive oxygen species generation.

- Comparative Analysis: Include a reference dye (e.g., Alexa Fluor 488) to normalize intensity decay over time. Single-molecule studies using surface-enhanced Raman scattering (SERS) can further characterize photostability under varying conditions .

Q. What strategies are effective in resolving contradictory fluorescence intensity data when using this compound in quantitative assays?

Discrepancies often arise from environmental factors (e.g., pH, solvent polarity) or aggregation. To address this:

- Standardize Buffer Conditions: Use consistent pH (7.0–7.4) and ionic strength to minimize dye-environment interactions.

- Aggregation Checks: Measure absorption spectra; a shoulder near 600 nm indicates aggregation. Add surfactants (e.g., 0.01% Tween-20) to disperse aggregates.

- Internal Calibration: Co-stain with a reference fluorophore (e.g., BDP TMR) for ratiometric quantification .

Q. In multiplexed imaging, how does spectral overlap between this compound and other fluorophores affect data interpretation, and what computational tools can address this?

Spectral crosstalk can lead to false-positive signals. Solutions include:

- Linear Unmixing: Use software (e.g., Fiji/ImageJ plugins) to separate emission signals based on reference spectra.

- Dye Selection: Pair this compound with fluorophores in non-overlapping channels (e.g., BDP TR for red emission).

- Validation: Perform single-dye controls to generate spectral fingerprints for unmixing algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.